Methyl 3-amino-2-hydroxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 3-amino-2-hydroxybenzoate often involves complex reactions, including palladium-catalyzed oxidative aminocarbonylation-cyclization processes. For instance, derivatives of dihydrobenzo dioxines and benzoxazines have been synthesized from propynyloxy phenols and anilines, demonstrating the utility of tandem oxidative aminocarbonylation in organic synthesis (Gabriele et al., 2006).
Molecular Structure Analysis
The structure of related compounds like methyl 4-hydroxybenzoate has been elucidated through techniques like X-ray crystallography, revealing extensive hydrogen bonding and a 3D framework that underpins the molecular stability and interactions (Sharfalddin et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving methyl 3-amino-2-hydroxybenzoate derivatives can be intricate, as evidenced by the synthesis of benzimidazoles and benzoxazoles via redox/condensation cascade reactions. These methods demonstrate the compound's versatility in forming heterocyclic structures with potential applicability in various fields (Nguyen et al., 2013).
Physical Properties Analysis
The physical properties of methyl 3-amino-2-hydroxybenzoate derivatives, such as melting points and solubility, are crucial for their application. Studies on polymorphs of methyl paraben, a related compound, reveal the impact of molecular arrangement on physical properties like melting point and stability, offering insights into the physical behavior of methyl 3-amino-2-hydroxybenzoate (Gelbrich et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, are fundamental to understanding and applying methyl 3-amino-2-hydroxybenzoate. The reaction of 2-amino/hydroxy nitrobenzenes with activated methyl groups, leading to heteroaryl-benzimidazoles and -benzoxazoles, showcases the compound's chemical versatility and potential for creating complex molecules (Nguyen et al., 2013).
Scientific Research Applications
Fluorogenic Chemosensor for Al3+
A study by Ye et al. (2014) describes the use of a chemosensor derived from Methyl 3-amino-2-hydroxybenzoate for detecting Al3+ ions, highlighting its potential in bio-imaging and living cell detection applications (Ye et al., 2014).
Preservative in Cosmetics and Food
Methyl 4-hydroxybenzoate, known as methyl paraben, is used for its antimicrobial properties in cosmetics, personal-care products, and food preservatives. This application is due to its structural properties, as discussed by Sharfalddin et al. (2020) (Sharfalddin et al., 2020).
Antibiotic Biosynthesis
Rickards and Rukachaisirikul (1987) investigated 3-amino-5-hydroxybenzoic acid hydrochloride, showing its role in inhibiting the production of the antibiotic porfiromycin in Streptomyces verticillatus, indicating its importance in antibiotic biosynthesis (Rickards & Rukachaisirikul, 1987).
Ansamycin Antibiotic Precursor
Ghisalba and Nüesch (1981) found that 3-amino-5-hydroxybenzoic acid is a direct precursor for the biosynthesis of ansamycins in Nocardia mediterranei, which is crucial for developing new antibiotics (Ghisalba & Nüesch, 1981).
Nerve Conduction Studies
Nathan and Sears (1961) investigated the effect of Methyl hydroxybenzoate on nerve conduction, finding no significant impact on various nerves in cats (Nathan & Sears, 1961).
Role in Allergic Reactions
A study by Fukugasako et al. (2003) showed that methyl paraben increases intracellular calcium concentration in rat peritoneal mast cells, but does not induce histamine release, suggesting a role in allergic reactions (Fukugasako et al., 2003).
Antibiotic Synthesis
Becker (1984) presented a method for preparing 3-amino-5-hydroxybenzoic acid analogues, crucial for understanding and synthesizing antibiotics, from methyl 3-amino-5-hydroxybenzoate (Becker, 1984).
Synthesis of Benzoxazolecarboxylates
Goldstein and Dambek (1990) demonstrated the easy synthesis of methyl 2-substituted-4-benzoxazolecarboxylates from methyl 2-amino-3-hydroxybenzoate, showcasing its utility in chemical synthesis (Goldstein & Dambek, 1990).
Sex Pheromone in Dogs
Goodwin et al. (1979) identified methyl p-hydroxybenzoate as a sex pheromone in dogs, indicating its biological significance in animal behavior (Goodwin, Gooding, & Regnier, 1979).
αvβ3 Integrin Antagonist Synthesis
Clark et al. (2004) developed a scalable method for preparing an αvβ3 integrin antagonist using 3-amino-5-hydroxybenzoic acid, indicating its importance in pharmaceutical synthesis (Clark et al., 2004).
Safety And Hazards
“Methyl 3-amino-2-hydroxybenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
properties
IUPAC Name |
methyl 3-amino-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWQHVRUXLRZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509747 | |
Record name | Methyl 3-amino-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-2-hydroxybenzoate | |
CAS RN |
35748-34-6 | |
Record name | Methyl 3-amino-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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